molecular formula C19H17N5O3S2 B12295246 N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide

N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide

Cat. No.: B12295246
M. Wt: 427.5 g/mol
InChI Key: PLXOQMHGHDZMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused heterocyclic systems and substituent groups. The parent structure consists of a pyrrolidin-3-yl moiety (a five-membered saturated ring containing one nitrogen atom) substituted at the 1-position with a 1H-pyrrolo[2,3-c]pyridin-2-ylmethyl group and at the 2-position with an oxo group. The sulfonamide functional group is attached to the thieno[3,2-b]pyridine system, a bicyclic structure comprising fused thiophene and pyridine rings.

The systematic IUPAC name is constructed as follows:

  • Thieno[3,2-b]pyridine-2-sulfonamide : Indicates the sulfonamide group (-SO₂NH₂) attached to the second position of the thieno[3,2-b]pyridine scaffold.
  • N-[2-Oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl] : Specifies the substitution pattern on the pyrrolidine ring, where the nitrogen atom of the sulfonamide group is bonded to the 3-position of a pyrrolidin-2-one ring. This pyrrolidinone ring is further substituted at the 1-position with a methyl group bearing a 1H-pyrrolo[2,3-c]pyridin-2-yl moiety.

The structural representation (Figure 1) highlights the interconnected heterocycles and functional groups, which are critical for the compound’s biochemical interactions.

Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Identifier Type Value Source
IUPAC Name This compound ChemSpider
Alternative Name Thieno[3,2-b]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]-amide PubChem
PubChem CID 445481 PubChem
ChemSpider ID 4929 ChemSpider
CAS Registry Number 209285-82-5 Proactive Molecular Research

The compound’s synthetic and pharmacological significance is reflected in its use under the code RPR208707 in experimental contexts.

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₁₇N₅O₃S₂ encapsulates the compound’s elemental composition, with contributions from its heterocyclic cores and functional groups. Key mass characteristics include:

Parameter Value
Molecular Formula C₁₉H₁₇N₅O₃S₂
Average Molecular Mass 427.497 g/mol
Monoisotopic Mass 427.077281 g/mol

The average molecular mass (427.497 g/mol) is calculated using standard atomic weights, while the monoisotopic mass (427.077281 g/mol) represents the exact mass of the most abundant isotopic form. The mass discrepancy between these values arises from the natural isotopic distribution of sulfur (³²S, ³³S, ³⁴S) and carbon (¹²C, ¹³C).

The molecular formula’s nitrogen and sulfur content underscores the compound’s potential for hydrogen bonding and polar interactions, which are pivotal in drug-receptor binding.

Properties

IUPAC Name

N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXOQMHGHDZMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] can be achieved through several routes. One common method involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with propenoic acid under acidic conditions . Another approach includes the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with propenoic acid in the presence of a catalyst such as glacial acetic acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the propenoate moiety to a propanoate group using reducing agents such as sodium borohydride.

    Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities owing to its unique structural features. Research highlights several key pharmacological properties:

  • Anticancer Activity : Compounds containing pyrrolo[2,3-c]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation. Studies indicate that these derivatives can induce apoptosis and inhibit tumor growth in various cancer models .
  • Antimicrobial Properties : The sulfonamide moiety is well-known for its antibacterial effects. Recent investigations have demonstrated that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory potential, making it a candidate for treating inflammatory diseases. In vitro studies suggest that it can modulate inflammatory pathways effectively .

Synthetic Methodologies

The synthesis of N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide involves several steps that leverage established synthetic techniques. Key methods include:

  • Condensation Reactions : The initial step often involves the condensation of pyrrolidine derivatives with thieno[3,2-b]pyridine sulfonamide intermediates to form the core structure.
  • Functionalization : Subsequent reactions may involve functionalizing the pyrrolidine ring to introduce various substituents that enhance biological activity.
  • Characterization Techniques : The synthesized compounds are typically characterized using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures and purity .

Table 1: Summary of Synthetic Approaches

MethodologyDescriptionReferences
CondensationFormation of the core structure through condensation ,
FunctionalizationIntroduction of substituents to enhance activity ,
CharacterizationUse of NMR, MS, and IR for structural confirmation ,

Case Studies

Several case studies illustrate the compound's applications in drug development:

Case Study 1: Anticancer Activity

A study conducted on various pyrrolo[2,3-c]pyridine derivatives demonstrated that modifications to the sulfonamide group significantly enhanced anticancer activity against breast cancer cell lines. The study utilized both in vitro assays and in vivo models to validate the efficacy of the synthesized compounds .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that specific derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This study employed disc diffusion methods and minimum inhibitory concentration (MIC) tests to assess efficacy against multiple strains of bacteria and fungi .

Case Study 3: Anti-inflammatory Potential

In a pharmacological evaluation of anti-inflammatory effects, compounds derived from this sulfonamide exhibited significant inhibition of pro-inflammatory cytokines in cell culture models. This suggests potential therapeutic applications in treating chronic inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] involves its interaction with various molecular targets. The hydroxy and methoxy groups facilitate its binding to enzymes and receptors, modulating their activity. This compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress . Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

a) 3-Hydroxy-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one derivatives

  • Structure: These derivatives lack the sulfonamide group but retain the pyrrolo[2,3-c]pyridine core. For example, compounds synthesized from N-(pyridinyl)pivalamides feature a hydroxylated pyrrolidinone ring .
  • Bioactivity: Not explicitly reported in the evidence, but the pyrrolopyridine scaffold is often associated with kinase inhibition.

b) N-[2-(3-Methyl-1-oxo-1,2-dihydro-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide

  • Structure: Contains a methanesulfonamide group linked to a pyrrolo[1,2-a]pyrazine ring instead of thienopyridine. The molecular weight is 298.35 g/mol, significantly lower than the target compound .
  • Advantage: Simpler structure may improve solubility compared to the target compound’s bulky thienopyridine moiety.

Thienopyridine-Based Analogues

a) 4-Oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines

  • Structure: These compounds feature a fused thieno-pyridine-oxazine system. Reaction with secondary amines yields N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)amidines .
  • Bioactivity : Exhibits inhibitory activity against lipoxygenases (e.g., 5-LOX, 12-LOX) but suffers from poor chemical stability due to the labile oxazine ring .
  • Comparison : The target compound’s sulfonamide group may confer greater stability than the amidine derivatives.

b) Linifanib (ABT-869)

  • Structure: A multi-kinase inhibitor containing a quinoline and thienopyrimidine core.
  • Bioactivity: Targets VEGF and PDGF receptors (IC₅₀ = 1–10 nM), highlighting the therapeutic relevance of thienopyridine scaffolds .

Data Table: Key Properties and Activities

Compound Name Molecular Weight (g/mol) Key Structural Features Reported Targets/Activities Stability
N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide 427.5 Pyrrolidinone, thienopyridine sulfonamide Kinase/protease inhibition (inferred) High (stable sulfonamide)
4-Oxo-4H-pyrido-thieno-oxazines ~350 (estimated) Thienopyridine-oxazine Lipoxygenase inhibition Low (labile oxazine)
N-[2-(3-Methyl-1-oxo-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide 298.35 Pyrrolopyrazine, methanesulfonamide Crystallographic studies Moderate
Linifanib 452.5 Thienopyrimidine, quinoline VEGF/PDGF inhibition (IC₅₀ = 1–10 nM) High (clinical candidate)

Research Findings and Key Insights

Synthetic Challenges: The target compound’s synthesis (via pyrrolidinone functionalization) is more versatile than methods for 3-hydroxy-pyrrolo[2,3-c]pyridinones, which require specific pivalamide precursors .

Bioactivity Superiority: Compared to lipoxygenase inhibitors like 4-oxo-thieno-oxazines, the sulfonamide group in the target compound likely enhances stability and target affinity .

Structural Optimization: The pyrrolidinone ring in the target compound may improve binding pocket compatibility in kinases, as seen in clinical analogs like linifanib .

Biological Activity

N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide is a synthetic compound that exhibits a range of biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of thieno[3,2-b]pyridine derivatives and incorporates a pyrrolo-pyridine moiety. Its chemical formula is C19H17N5O3S2C_{19}H_{17}N_5O_3S_2, with a molecular weight of approximately 427.5 g/mol. The structure can be represented as follows:

\text{IUPAC Name N 3S 2 oxo 1 1H pyrrolo 2 3 c pyridin 2 yl}methyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide}

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit significant anticancer properties. For instance, compounds targeting fibroblast growth factor receptors (FGFR) have shown promise in inhibiting tumor growth and proliferation in breast cancer models. The inhibition of FGFR signaling pathways is particularly relevant for cancer therapy due to its role in tumorigenesis .
  • Antimycobacterial Activity : Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The mechanism often involves the inhibition of key enzymes in the mycolic acid biosynthesis pathway .
  • Neuroprotective Effects : Pyrrolo derivatives have been studied for their neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many derivatives act as enzyme inhibitors, disrupting metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : The compound's ability to interact with various receptors (e.g., FGFR) can lead to altered signaling cascades that affect cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerFGFR inhibition; apoptosis induction ,
AntimycobacterialInhibition of mycolic acid synthesis
NeuroprotectiveModulation of neurotransmitter levels ,

Case Studies

  • FGFR Targeting : A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives against FGFRs and found that certain compounds exhibited IC50 values in the nanomolar range, demonstrating potent inhibitory effects on cancer cell lines .
  • Antimycobacterial Efficacy : Another investigation focused on the antimycobacterial properties of pyrrolo derivatives showed that modifications to the chemical structure significantly enhanced activity against M. tuberculosis while maintaining low toxicity to human cells .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-c]pyridine and thieno[3,2-b]pyridine moieties in this compound?

  • The pyrrolo[2,3-c]pyridine core can be synthesized via cyclization reactions using precursors like 1H-pyrrolo[2,3-c]pyridine derivatives. For example, boronic acid cross-coupling (e.g., Suzuki-Miyaura) with Pd(PPh₃)₄ as a catalyst enables aryl group introduction . Thieno[3,2-b]pyridine moieties are typically built via condensation or cyclization of thiophene and pyridine precursors, often employing nitration followed by reduction and functionalization steps .

Q. How is the sulfonamide group introduced into the target compound?

  • The sulfonamide group is formed by reacting an amine intermediate (e.g., pyrrolidin-3-ylamine derivative) with a sulfonyl chloride (e.g., thieno[3,2-b]pyridine-2-sulfonyl chloride) in the presence of a base like pyridine or 3-picoline. Reaction conditions (e.g., 4 h at room temperature in pyridine) and purification via acid-base extraction (NaHCO₃/HCl) are critical for high yields .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR and HRMS validate molecular structure and purity . X-ray crystallography (e.g., using SHELXS97/SHELXL97 software) resolves stereochemistry and hydrogen bonding patterns, as demonstrated for related pyrrolo-pyridine derivatives . HPLC or LC-MS ensures purity (>98%) by detecting trace intermediates .

Advanced Research Questions

Q. How can analogs of this compound be designed for structure-activity relationship (SAR) studies?

  • Step 1 : Modify substituents on the pyrrolidine ring (e.g., alkylation at N1) or thieno-pyridine core (e.g., halogenation at C5) to probe steric/electronic effects. Step 2 : Use Pd-catalyzed cross-coupling (e.g., Heck or Buchwald-Hartwig) to introduce aryl/heteroaryl groups . Step 3 : Evaluate bioactivity (e.g., kinase inhibition) using cell-based assays (e.g., RIN5F cells for glucose-dependent insulinotropic activity) .

Q. What strategies address low yields in sulfonamide coupling reactions during synthesis?

  • Optimize reaction conditions : Use 3-picoline or 3,5-lutidine as bases instead of pyridine to enhance nucleophilicity . Solvent selection : Acetonitrile improves reaction efficiency over DMF due to better solubility of sulfonyl chlorides . Stoichiometry : A 1.1:1 molar ratio of sulfonyl chloride to amine minimizes side reactions .

Q. How to resolve conflicting biological activity data between in vitro assays and computational predictions?

  • Validation steps :

  • Confirm compound stability in assay buffers via LC-MS to rule out degradation .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Re-evaluate computational models with updated DFT parameters (e.g., solvent effects) or molecular dynamics simulations .

Q. What methodologies are recommended for analyzing metabolic stability in preclinical studies?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated metabolism . Metabolite identification : Employ HRMS/MS with isotopic labeling to trace metabolic pathways (e.g., hydroxylation at the pyrrolidine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.